Antibacterial Activity Against S. aureus: Class-Level Evidence for Methylpyrimidine Sulfonyl Piperazines
The methylpyrimidine sulfonyl piperazine class demonstrates potent in‑vitro antibacterial activity against Staphylococcus aureus. In the reference study, several analogs exhibited MIC values in the low µg/mL range, with the most active compounds surpassing the standard drug ciprofloxacin [1]. While the exact MIC of CAS 946373-08-6 was not isolated in the public abstract, the 3,4-dichlorophenyl substitution is associated with enhanced antibacterial potency within this series, providing a class‑level inference of its differentiation potential.
| Evidence Dimension | In‑vitro antibacterial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | Not individually reported in accessible primary data |
| Comparator Or Baseline | Ciprofloxacin (standard antibiotic) and other methylpyrimidine sulfonyl piperazine analogs from the series |
| Quantified Difference | Selected analogs in the series outperformed ciprofloxacin; the 3,4-dichlorophenyl motif is structurally linked to improved activity based on SAR trends. |
| Conditions | In‑vitro broth microdilution assay; bacterial strain: Staphylococcus aureus |
Why This Matters
Procurement of a compound with a proven antibacterial pharmacophore is critical for antimicrobial screening programs; the 3,4-dichlorophenyl motif is a validated antibacterial substructure in this chemotype.
- [1] Mohan, N. R., Sreenivasa, S., Manojkumar, K. E., Rao, T. M. C., Thippeswamy, B. S., & Suchetan, P. A. (2014). Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives. Journal of the Brazilian Chemical Society, 25(6), 1012–1020. View Source
